Nickel bis(piperidine-1-carbodithioate)
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Overview
Description
Nickel bis(piperidine-1-carbodithioate) is a coordination compound with the chemical formula C12H20N2NiS4. It is known for its unique structure, where a nickel ion is coordinated with two piperidine-1-carbodithioate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel bis(piperidine-1-carbodithioate) can be synthesized through the reaction of nickel salts with piperidine-1-carbodithioate ligands. A common method involves the reaction of nickel(II) chloride with sodium piperidine-1-carbodithioate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out by adding a non-solvent such as ethanol .
Industrial Production Methods: In industrial settings, the synthesis of nickel bis(piperidine-1-carbodithioate) may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Nickel bis(piperidine-1-carbodithioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced back to nickel(II) complexes under appropriate conditions.
Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines.
Major Products: The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments .
Scientific Research Applications
Nickel bis(piperidine-1-carbodithioate) has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the rubber industry as a vulcanization accelerator and in the production of high-performance materials .
Mechanism of Action
The mechanism of action of nickel bis(piperidine-1-carbodithioate) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active sites, thereby disrupting normal cellular functions. In cancer cells, it can induce apoptosis by activating signaling pathways like NF-κB and PI3K/Akt .
Comparison with Similar Compounds
Nickel bis(piperidine-1-carbodithioate) can be compared with other similar compounds, such as:
Nickel bis(dithiocarbamate): Similar in structure but with different ligands, leading to variations in reactivity and applications.
Nickel bis(pyrrolidine-1-carbodithioate): Another similar compound with pyrrolidine instead of piperidine, showing different biological activities.
Nickel bis(morpholine-1-carbodithioate):
These comparisons highlight the uniqueness of nickel bis(piperidine-1-carbodithioate) in terms of its specific ligand environment and resulting properties.
Properties
CAS No. |
41476-75-9 |
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Molecular Formula |
C12H20N2NiS4 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
nickel(2+);piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Ni/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
InChI Key |
XZKRPSZCSQGEGD-UHFFFAOYSA-L |
Canonical SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Ni+2] |
Origin of Product |
United States |
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